3,5-Dibenzylphenol
Description
Structure
3D Structure
Properties
CAS No. |
51251-96-8 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3,5-dibenzylphenol |
InChI |
InChI=1S/C20H18O/c21-20-14-18(11-16-7-3-1-4-8-16)13-19(15-20)12-17-9-5-2-6-10-17/h1-10,13-15,21H,11-12H2 |
InChI Key |
YNKNWZHOTXQEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,5 Dibenzylphenol and Its Analogues
Established Synthetic Pathways for Substituted Phenols
The preparation of substituted phenols has historically relied on a set of robust and well-documented chemical transformations. These established pathways, while effective, often require multi-step sequences, particularly for accessing meta-substituted products, and may involve harsh reaction conditions. libretexts.orggaylordchemical.com
Key traditional methods include:
Hydrolysis of Diazonium Salts: A versatile method where an aromatic amine is converted into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol (B47542). libretexts.org
Alkali Fusion of Sulfonates: This industrial process involves the sulfonation of an aromatic ring followed by fusion with a strong base, such as sodium hydroxide, at high temperatures to yield the phenol.
Hydrolysis of Phenolic Esters or Ethers: The cleavage of ether or ester linkages, often under acidic or basic conditions, can liberate the phenolic hydroxyl group. libretexts.org
Oxidation of Organometallic Compounds: The oxidation of aryl organometallic reagents, such as those derived from aryl silanes, is a known route to phenols. libretexts.org
Rearrangement Reactions: Classic named reactions like the Fries rearrangement (rearrangement of phenolic esters) and the Bamberger rearrangement (rearrangement of N-phenylhydroxylamines) provide access to functionalized phenols. libretexts.org
De novo Ring Synthesis/Aromatization: Building the aromatic ring from non-aromatic precursors, such as the aromatization of substituted cyclohexenones, represents a powerful strategy to control substituent placement. gaylordchemical.com A notable example is the DMSO/I2 mediated oxidative aromatization of cyclohexenones, which provides direct access to meta-substituted phenols from readily available materials and avoids the use of metal catalysts. gaylordchemical.com
These foundational methods provide a baseline for phenol synthesis, though modern approaches often offer greater efficiency, selectivity, and milder conditions.
Transition-Metal-Catalyzed Synthesis Approaches
Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govbeilstein-journals.orgsioc-journal.cn These methods are particularly valuable for constructing complex molecules like 3,5-dibenzylphenol by overcoming the regiochemical limitations of classical electrophilic aromatic substitution.
Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.org For phenols, directing groups can be employed to guide a metal catalyst to a specific C-H bond, enabling regioselective alkylation, arylation, and other transformations.
Ruthenium, rhodium, and palladium catalysts are prominent in this field. kib.ac.cnacs.org For instance, ruthenium-catalyzed σ-activation strategies have been developed for the meta-selective C-H nitration and difluoromethylation of phenol derivatives, showcasing the potential to install functional groups at positions not easily accessible through other means. researchgate.net While direct meta-benzylation via C-H activation is a significant challenge, the development of specialized directing groups and catalytic systems continues to advance the field. Some strategies have successfully incorporated C-H functionalization into complex cascade sequences, where a gold-catalyzed reaction of an enyne can be intercepted by a phenol to yield a product derived from formal ortho C-H functionalization. acs.org
| Catalyst System | Directing Group | Reaction Type | Position Selectivity | Key Findings | Reference |
|---|---|---|---|---|---|
| Ruthenium (Ru) | Pyrimidine (B1678525) | Difluoromethylation | meta | Provided an efficient method for synthesizing fluorine-containing phenol derivatives. | researchgate.net |
| Ruthenium (Ru) | - | Nitration | meta | Achieved meta-selective C-H nitration using a σ-activation strategy. | researchgate.net |
| Palladium (Pd(OAc)₂) | Pyridine | Hydroxylation | ortho | Effective for ortho-hydroxylation of 2-arylpyridines. | beilstein-journals.org |
| Copper (Cu) | Bipyridine Bidentate Auxiliary | Cyanation | ortho | Enabled ortho-selective C-H cyanation using ethyl cyanoformate. | oup.com |
| Gold (Au) | None (Cascade) | Halocyclopentenylation | ortho | A cascade reaction was intercepted by a phenol for formal ortho C-H functionalization. | acs.org |
Cross-coupling reactions are powerful tools for forming C-C bonds and are central to modern synthetic chemistry. sigmaaldrich.comnih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings allow for the precise connection of two molecular fragments, making them ideal for the construction of dibenzylated phenols. sigmaaldrich.com
A general strategy for synthesizing this compound would involve the double coupling of a benzyl-containing reagent with a 3,5-difunctionalized phenol. For example, a Suzuki-Miyaura reaction could couple benzylboronic acid with a 3,5-dihalophenol (e.g., 3,5-dibromophenol) in the presence of a palladium catalyst. sigmaaldrich.com The efficacy of these reactions hinges on the development of sophisticated ligands that promote the catalytic cycle and tolerate a wide range of functional groups. sigmaaldrich.com
Alternatively, phenolic hydroxyl groups can be converted into better leaving groups, such as mesylates, which can then participate in palladium-catalyzed cross-coupling reactions, providing a versatile alternative to aryl halides. rsc.org A mechanochemical approach using a Ru-Ni catalyst system has also been reported for the deoxygenative Suzuki-Miyaura type cross-coupling of phenols with aryl bromides, offering a pot, atom, and step-economic synthesis of biaryls. mdpi.com
Organometallic reagents, such as Grignard (organomagnesium) and organolithium compounds, are strong nucleophiles and bases that are widely used in C-C bond formation. uoanbar.edu.iqmsu.edu Their stoichiometric reaction with suitable electrophiles provides a direct route to substituted phenols.
One effective strategy involves the addition of an organometallic reagent to a cyclohexenone derivative. For instance, the addition of a Grignard reagent to a 2-halocyclohex-2-en-1-one, followed by acid treatment and aromatization, can generate meta-substituted phenols where the new substituent originates from the organometallic compound. acs.org This pathway allows for the introduction of a wide range of alkyl, aryl, and allyl groups. acs.org To synthesize this compound using this approach, one could envision a sequence starting with a 5-benzyl-substituted cyclohexenone followed by the addition of a benzyl (B1604629) Grignard reagent.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgchemicals.gov.in Applying these principles to the synthesis of this compound involves evaluating methodologies based on criteria such as atom economy, energy efficiency, and the use of safer chemicals. sphinxsai.comcore.ac.uk
Key green chemistry considerations include:
Catalysis over Stoichiometric Reagents: Transition-metal-catalyzed reactions, particularly C-H activation and cross-coupling, are inherently greener than stoichiometric methods because they use small amounts of catalyst that can be recycled, generating less waste. acs.org
Atom Economy: This metric evaluates how efficiently atoms from the reactants are incorporated into the final product. sphinxsai.com C-H activation and other addition-type reactions are highly atom-economical, whereas substitution and elimination reactions that generate byproducts are less so.
Safer Solvents and Conditions: The use of hazardous organic solvents is a major source of chemical waste. mdpi.com Research into solvent-free (mechanochemical) reactions or the use of greener solvents like water or supercritical CO2 is a key focus. mdpi.commdpi.com Furthermore, conducting reactions at ambient temperature and pressure reduces energy consumption. acs.org
Reduction of Derivatives: Avoiding the use of protecting groups simplifies synthetic sequences and reduces waste, a principle known as reducing derivatives. acs.org Direct C-H functionalization is a prime example of a strategy that can obviate the need for protecting groups.
| Green Chemistry Principle | Application in Phenol Synthesis | Example Methodology | Reference |
|---|---|---|---|
| Catalysis | Using small amounts of recyclable catalysts instead of stoichiometric reagents. | Palladium-catalyzed cross-coupling or Ruthenium-catalyzed C-H activation. | mdpi.comacs.org |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Direct C-H functionalization, which adds a group without generating byproducts. | sphinxsai.com |
| Safer Solvents/Conditions | Minimizing energy use and avoiding hazardous solvents. | Mechanochemical (solvent-free) cross-coupling; reactions in water or at ambient temperature. | mdpi.comacs.orgmdpi.com |
| Reduce Derivatives | Avoiding protecting groups to minimize synthetic steps and waste. | Site-selective C-H activation that targets a specific position on an unprotected phenol. | acs.org |
Flow Chemistry Applications for Continuous Synthesis of Phenolic Compounds
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for chemical synthesis. mdpi.com These include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and straightforward scalability. mdpi.comunimi.it
The synthesis of phenolic compounds has been successfully adapted to flow systems. An economical and green approach for preparing functionalized phenols involves the direct aerobic oxidation of aryl Grignard reagents using compressed air in a continuous gas-liquid segmented flow system. nih.gov This process tolerates a wide array of functional groups and can be integrated with in-line generation of the required arylmagnesium intermediates. nih.gov
Biocatalysis can also be combined with flow chemistry. For instance, immobilized enzymes have been used in packed-bed reactors for the continuous synthesis of derivatives of natural phenolic compounds like tyrosol. unimi.it Two-step chemo-enzymatic flow methods have also been developed for the esterification and subsequent amidation of phenolic acids, demonstrating the efficiency and automation benefits of flow processes compared to traditional batch reactions. acs.org These technologies hold great promise for the safe, efficient, and scalable production of this compound and its analogues.
Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
Key applications of AI and ML in the synthesis of this compound and its analogues include:
Retrosynthesis Prediction: AI-powered tools can analyze the structure of this compound and suggest potential disconnection points and precursor molecules, effectively mapping out possible synthetic routes. engineering.org.cnchemical.ainih.gov This computer-aided synthesis planning (CASP) can uncover both known and novel pathways. mdpi.com
Reaction Condition Optimization: ML models, particularly those using techniques like Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, pressure, catalyst loading, solvent choice) to identify the optimal conditions for maximizing the yield and purity of this compound. beilstein-journals.orgrsc.org This can lead to significant improvements in process efficiency and sustainability. ncsu.edu
Catalyst Discovery and Design: AI can guide the design of new and improved catalysts for the synthesis of substituted phenols. rsc.org By analyzing existing catalyst data, ML models can identify key structural features that influence catalytic activity and selectivity, accelerating the development of more efficient catalytic systems.
Automated Synthesis: The integration of AI with robotic platforms enables the creation of "self-driving labs" for chemical synthesis. ncsu.educhemspeed.com These automated systems can run experiments, analyze the results in real-time, and use AI to decide on the next set of experiments, dramatically accelerating the pace of research and discovery. ncsu.educhemspeed.com
The development of large, curated datasets of chemical reactions is crucial for training effective ML models. researchgate.net Efforts are underway to build comprehensive databases from the scientific literature to train models for specific reaction classes, such as those involving phenol derivatives. researchgate.net The use of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, is a key aspect of building these predictive models. researchgate.net
Table 1: Applications of AI and Machine Learning in the Synthesis of Phenolic Compounds
| Application Area | AI/ML Technique | Potential Impact on this compound Synthesis | Supporting Evidence |
|---|---|---|---|
| Retrosynthesis Planning | Neural Networks, Graph-based Models | Identification of novel and more efficient synthetic routes from readily available starting materials. | mdpi.comengineering.org.cn |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Maximization of yield and purity while minimizing reaction time and waste. | beilstein-journals.orgescholarship.orgrsc.org |
| Catalyst Design | Clustering Algorithms, DFT-informed ML | Discovery of more active and selective catalysts for benzylation reactions. | rsc.org |
| Predictive Modeling | Supervised Learning (e.g., XGBoost) | Accurate prediction of reaction outcomes (yield, enantioselectivity) before performing experiments. | chinesechemsoc.org |
| Automated Synthesis | AI-integrated Robotic Platforms | High-throughput screening of reaction conditions and rapid discovery of optimal synthesis protocols. | ncsu.educhemspeed.com |
Advanced Purification and Isolation Techniques for Dibenzylphenol Products
The synthesis of this compound and its analogues invariably produces a crude reaction mixture containing the desired product, unreacted starting materials, catalysts, and byproducts. Achieving high purity is essential, necessitating the use of advanced and efficient purification and isolation techniques. The choice of method depends on the physicochemical properties of the target compound and the nature of the impurities.
Traditional methods like solvent extraction and conventional column chromatography are often employed as initial purification steps. hilarispublisher.com However, for achieving high purity, more sophisticated techniques are required.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of phenolic compounds. mdpi.comarcjournals.org Preparative HPLC, in particular, allows for the isolation of significant quantities of highly pure this compound. mdpi.com The choice of stationary phase (e.g., reversed-phase C18) and mobile phase is critical for achieving optimal separation.
Supercritical Fluid Extraction (SFE) offers a green and efficient alternative to traditional solvent-based extraction methods. nih.govnih.gov Using supercritical carbon dioxide (scCO₂), often with a co-solvent like ethanol, allows for the selective extraction of phenolic compounds. nih.govchemmethod.com SFE is advantageous as it avoids the use of toxic organic solvents and simplifies solvent removal from the final product. nih.gov
Other advanced techniques that can be applied to the purification of dibenzylphenol products include:
Medium-Pressure Liquid Chromatography (MPLC): This technique bridges the gap between low-pressure column chromatography and high-pressure HPLC, offering better resolution than the former and higher loading capacity than the latter. mdpi.com
Centrifugal Partition Chromatography (CPC) and Counter-Current Chromatography (CCC): These are liquid-liquid chromatography techniques that avoid the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the target compound. mdpi.com
Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and pre-concentration. arcjournals.org The development of selective sorbents, such as molecularly imprinted polymers (MIPs), can significantly enhance the selectivity of SPE for target phenolic compounds. arcjournals.org
Crystallization: If this compound is a solid, crystallization from a suitable solvent system can be a highly effective final purification step to achieve high purity.
Ultrafiltration: This membrane-based technique can be used to separate molecules based on size, which can be useful for removing high molecular weight impurities. nih.gov
The selection of a purification strategy often involves a combination of these techniques to achieve the desired level of purity for this compound and its analogues. hilarispublisher.com
Table 2: Advanced Purification and Isolation Techniques
| Technique | Principle of Separation | Advantages for Dibenzylphenol Purification | Considerations |
|---|---|---|---|
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. hilarispublisher.commdpi.com | High resolution and purity; applicable to a wide range of phenolic compounds. mdpi.com | Limited sample loading capacity; solvent consumption. |
| Supercritical Fluid Extraction (SFE) | Solvation using a supercritical fluid (e.g., CO₂). nih.govnih.gov | Environmentally friendly (green solvent); avoids thermal degradation; easy solvent removal. nih.govchemmethod.com | High initial equipment cost; may require co-solvents for polar compounds. nih.gov |
| Medium-Pressure Liquid Chromatography (MPLC) | Liquid chromatography under moderate pressure. mdpi.com | Faster than column chromatography with better resolution; higher capacity than HPLC. mdpi.com | Lower resolution compared to HPLC. |
| Centrifugal Partition Chromatography (CPC) / Counter-Current Chromatography (CCC) | Liquid-liquid partitioning without a solid support. mdpi.com | No irreversible adsorption; high loading capacity; reduced risk of sample degradation. mdpi.com | Emulsion formation can be an issue; requires immiscible solvent systems. |
| Solid-Phase Extraction (SPE) with Molecularly Imprinted Polymers (MIPs) | Selective adsorption onto a solid sorbent with custom-made binding sites. arcjournals.org | High selectivity for the target molecule; efficient sample clean-up and concentration. arcjournals.org | Development of specific MIPs can be time-consuming. |
| Crystallization | Difference in solubility between the product and impurities at different temperatures. | Potentially yields very high purity product; scalable. | Requires the compound to be a stable solid; finding a suitable solvent can be challenging. |
Chemical Reactivity and Transformation Mechanisms of 3,5 Dibenzylphenol
Nucleophilic Substitution and Rearrangement Reactions Involving the Phenolic Moiety
While direct nucleophilic substitution of the hydroxyl group on a phenol (B47542) is generally unfavorable, the phenolic moiety can participate in several important reactions, including nucleophilic attack by the phenoxide ion and various rearrangement reactions. libretexts.org
Nucleophilic Reactions of the Phenoxide: The hydroxyl group of 3,5-dibenzylphenol is acidic and can be deprotonated by a base to form the corresponding phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation and O-acylation reactions.
Etherification (Williamson Ether Synthesis): Reaction of the 3,5-dibenzylphenoxide with an alkyl halide leads to the formation of an ether.
Esterification: Acylation with an acid chloride or anhydride (B1165640) yields a phenolic ester.
Rearrangement Reactions:
Fries Rearrangement: Phenolic esters can undergo a rearrangement reaction in the presence of a Lewis acid catalyst, where the acyl group migrates from the phenolic oxygen to the ortho or para positions of the aromatic ring, yielding hydroxy aryl ketones. wikipedia.org A photochemical version, the photo-Fries rearrangement, proceeds via a radical mechanism. wikipedia.org
Claisen Rearrangement: Allyl phenyl ethers, which can be synthesized from the corresponding phenol, undergo a thermal google.comgoogle.com-sigmatropic rearrangement to produce ortho-allyl phenols. libretexts.orgbyjus.com If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. mdpi.comnih.gov
The following table outlines these transformations:
| Reaction Type | Starting Material | Reagents/Conditions | Product Type |
| Etherification | This compound | Base, Alkyl halide | Aryl ether |
| Esterification | This compound | Base, Acyl chloride/anhydride | Phenolic ester |
| Fries Rearrangement | 3,5-Dibenzylphenyl ester | Lewis Acid (e.g., AlCl₃), Heat | Hydroxyaryl ketone wikipedia.org |
| Claisen Rearrangement | Allyl 3,5-dibenzylphenyl ether | Heat | o-Allyl-3,5-dibenzylphenol libretexts.org |
Derivatization Strategies for Functional Group Introduction
The reactivity of the phenolic ring and the hydroxyl group allows for a wide range of derivatization strategies to introduce new functional groups onto the this compound scaffold.
Ring-Based Derivatizations: As discussed in section 3.2, electrophilic aromatic substitution reactions such as halogenation, nitration, and the Mannich reaction are effective methods for introducing functional groups directly onto the aromatic ring at the 2, 4, and 6 positions.
Hydroxyl Group-Based Derivatizations: The phenolic hydroxyl group is a key site for derivatization.
Pechmann Condensation: This reaction allows for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions. wikipedia.org The reaction involves an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring. wikipedia.org
Synthesis of Phosphate (B84403) Esters: Phenols can be reacted with phosphoryl chloride or other phosphorus reagents to form phosphate esters, which have applications in various fields.
Multicomponent Reactions: Chiral diols and biphenols can catalyze the multicomponent condensation of phenols, aldehydes, and boronates to produce chiral diaryl- and triarylmethanes. acs.org This reaction is believed to proceed through an initial Friedel-Crafts alkylation to form an ortho-quinone methide, which then undergoes an enantioselective addition of the boronate. acs.org
A summary of derivatization strategies is provided below:
| Strategy | Reagents | Functional Group Introduced/Product Type |
| Halogenation | X₂ (X = Cl, Br) | -X |
| Nitration | HNO₃ | -NO₂ |
| Mannich Reaction | CH₂O, R₂NH | -CH₂NR₂ adichemistry.com |
| Pechmann Condensation | β-Ketoester, Acid | Fused coumarin (B35378) ring wikipedia.org |
| Phosphate Ester Synthesis | POCl₃, Base | Phosphate ester |
| Multicomponent Condensation | Aldehyde, Boronate, Chiral catalyst | Chiral diaryl- or triarylmethane acs.org |
Benzylic C-C Bond Scission Processes in Related Dibenzylphenol Structures
The benzylic C-C bonds in structures related to dibenzylphenols can undergo cleavage under specific conditions, a process relevant to fields such as lignin (B12514952) degradation and chemical recycling.
Oxidative Cleavage: The C-C bonds in lignin and related model compounds can be cleaved through oxidative processes. google.comgoogle.comwipo.int For example, the oxidation of benzylic alcohol groups to ketones can facilitate the subsequent cleavage of C-C bonds. google.comgoogle.com Autoxidation, using catalysts like cobalt and manganese salts under an oxygen atmosphere, has been shown to cleave C-C bonds in lignin model dimers, converting them into monomeric aromatic acids and aldehydes. acs.org Electrochemical methods using mediators like N-hydroxyphthalimide (NHPI) can also initiate hydrogen atom transfer from benzylic C-H bonds, leading to radical intermediates that decompose via C-C bond scission in the presence of oxygen. chemrxiv.orgchemrxiv.org
Hydrogenolysis: Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen. This method is commonly used to cleave benzyl (B1604629) ethers, but it can also be applied to C-C bonds under certain catalytic conditions. acsgcipr.orgambeed.com Nickel-based catalysts have been developed for the hydrogenolysis of aryl ethers without significant hydrogenation of the aromatic ring. acsgcipr.orgthieme-connect.com While direct C-C bond hydrogenolysis is more challenging than C-O bond cleavage, specific catalytic systems can promote this transformation. For instance, a nickel-cerium oxide catalyst on nitrogen-doped carbon has shown effectiveness in the hydrogenolysis of various aryl ethers, and Brønsted acids can catalyze the cleavage of β-C-C bonds in certain carbonyl compounds. rsc.orgmdpi.com
The conditions and outcomes of these bond scission processes are summarized in the table below:
| Process | Key Conditions/Catalysts | Typical Products |
| Oxidative Cleavage | Co/Mn salts, O₂; Electrochemical oxidation with mediators (e.g., NHPI) acs.orgchemrxiv.org | Aromatic aldehydes, Carboxylic acids |
| Hydrogenolysis | H₂, Metal catalyst (e.g., Ni, Pd) acsgcipr.orgthieme-connect.comrsc.org | Simpler aromatic compounds (e.g., toluene, phenol) |
| Acid-Catalyzed Cleavage | Strong Brønsted acids (e.g., TfOH) | α-Alkylated ketones (from specific substrates) mdpi.com |
Spectroscopic and Structural Characterization of 3,5 Dibenzylphenol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. hmdb.capressbooks.pub By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed picture of the molecular framework can be constructed. For a molecule like 3,5-Dibenzylphenol, one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide foundational information, while two-dimensional (2D) methods like COSY, HSQC, and HMBC can reveal more complex connectivity.
In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are indicative of their local electronic environment. The protons on the benzyl (B1604629) groups would be expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm, while the methylene (B1212753) (CH₂) protons that bridge the phenyl and phenol (B47542) rings would likely produce a singlet at a lower chemical shift, around 4.0 ppm. The protons on the phenolic ring would also have distinct signals, and the phenolic hydroxyl (-OH) proton would present as a broad singlet, the position of which can be dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the benzyl groups and the phenolic ring would resonate in the aromatic region (typically 110-160 ppm). The methylene carbons would appear at a higher field, and the carbon atom attached to the hydroxyl group would have a characteristic chemical shift.
To definitively assign these signals and elucidate the complete structure, advanced 2D NMR techniques would be employed. A Correlation Spectroscopy (COSY) experiment would show correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic rings. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon atom. For establishing longer-range connectivity, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable, as it shows correlations between protons and carbons that are two or three bonds apart. For instance, an HMBC spectrum would show a correlation between the methylene protons and the carbons of both the central phenolic ring and the pendant benzyl rings, confirming the dibenzyl substitution pattern.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | Variable (e.g., 5.0-6.0) | Singlet (broad) |
| Aromatic CH (benzyl) | 7.20-7.40 | Multiplet |
| Aromatic CH (phenol) | 6.70-6.90 | Multiplet |
| Methylene CH₂ | ~4.00 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-O (phenolic) | ~155 |
| C-C (phenolic, substituted) | ~142 |
| Aromatic CH (benzyl & phenol) | 115-130 |
| Methylene CH₂ | ~41 |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) MS would be employed.
In an EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which corresponds to the molecular weight of the compound. For this compound (C₂₀H₁₈O), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 274.13. The high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of the molecular formula.
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, a prominent fragmentation pathway would involve the cleavage of the benzylic C-C bond, which is relatively weak. This would lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91, which is often a very intense peak in the mass spectra of compounds containing a benzyl group. Another likely fragmentation is the loss of a benzyl radical to form a [M - C₇H₇]⁺ ion at m/z 183. Further fragmentation of the phenolic ring structure would also occur, leading to a complex pattern of smaller ions. The analysis of these fragmentation patterns, by comparing the observed m/z values with the masses of possible fragments, allows for the confirmation of the proposed structure. For instance, the mass spectrum of the related compound 3,5-dimethylphenol (B42653) shows a strong molecular ion peak and fragmentation corresponding to the loss of methyl groups. hmdb.ca Similarly, the fragmentation of phenol itself is well-documented and provides a basis for interpreting the spectrum of its derivatives. drugbank.com
Table 3: Expected Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 274 | [C₂₀H₁₈O]⁺• (Molecular Ion) |
| 183 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mdpi.com The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule. scirp.org The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.
A prominent feature in the IR spectrum of a phenol is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the phenolic group would be observed in the range of 1200-1260 cm⁻¹.
The presence of aromatic rings is confirmed by several characteristic absorptions. The C-H stretching vibrations of the aromatic protons appear at wavenumbers just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The C=C stretching vibrations within the aromatic rings give rise to a series of sharp peaks in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong, appear in the 690-900 cm⁻¹ range and can sometimes provide information about the substitution pattern of the aromatic ring.
The methylene (-CH₂-) groups would show C-H stretching vibrations in the region of 2850-2960 cm⁻¹, which are characteristic of saturated C-H bonds. The presence of these distinct absorption bands in the IR spectrum of a sample provides strong evidence for the presence of the hydroxyl, benzyl, and phenolic functionalities, consistent with the structure of this compound.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3030-3100 |
| Aliphatic C-H (CH₂) | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1450-1600 |
| Phenolic C-O | Stretching | 1200-1260 |
| Aromatic C-H | Out-of-plane bending | 690-900 |
X-ray Crystallography for Solid-State Structure Determination of Dibenzylphenol Complexes
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pressbooks.pubrsc.org While obtaining a suitable single crystal of this compound itself might be challenging, its derivatives, particularly metal complexes, are often more amenable to crystallization. The study of such complexes can provide invaluable information about the coordination chemistry of the dibenzylphenol ligand and its solid-state packing.
The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision, yielding detailed information about bond lengths, bond angles, and torsion angles.
Theoretical and Computational Chemistry of 3,5 Dibenzylphenol
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 3,5-Dibenzylphenol. Methods like Density Functional Theory (DFT) are employed to model the electronic structure, providing a basis for predicting reactivity and simulating spectroscopic properties. researchgate.netnih.gov
DFT calculations are used to determine the optimized molecular geometry of this compound and to analyze its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscispace.com The energy of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of molecular reactivity and stability.
HOMO: Represents the ability of the molecule to donate an electron. For a phenol (B47542), the HOMO is typically localized on the phenol ring and the hydroxyl group, indicating this is the likely site for electrophilic attack and is central to its antioxidant activity.
LUMO: Represents the ability of the molecule to accept an electron. The distribution of LUMO provides insight into regions susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and more reactive.
Molecular Electrostatic Potential (MEP) maps are also generated from the electronic structure calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. researchgate.net For this compound, the oxygen atom of the hydroxyl group and the π-systems of the aromatic rings would be expected to be electron-rich sites.
| Calculated Parameter | Significance for this compound |
|---|---|
| HOMO Energy | Indicates electron-donating ability, related to antioxidant potential. |
| LUMO Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for intermolecular interactions. |
Theoretical calculations are invaluable for interpreting experimental spectra. Time-Dependent DFT (TD-DFT) is a powerful method used to simulate electronic absorption spectra (UV-Vis), predicting the excitation energies and oscillator strengths of electronic transitions. cnr.itresearchgate.net For this compound, TD-DFT can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic rings.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. mdpi.com By comparing the computed vibrational modes with experimental data, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure and providing information about the strength and nature of its chemical bonds.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. escholarship.orgnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational flexibility and intermolecular interactions.
For this compound, MD simulations can reveal:
Conformational Landscape: The two benzyl (B1604629) groups can rotate and flex, leading to a variety of possible conformations. MD simulations can explore this conformational space to identify the most stable and populated conformers in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). nih.gov
Solvent Interactions: Simulations can model the explicit interactions between this compound and surrounding solvent molecules, showing how solvation affects its structure and dynamics. For instance, the formation of hydrogen bonds between the phenolic hydroxyl group and water molecules can be observed. researchgate.net
Interactions with Biomolecules: MD simulations are used to study how this compound interacts with larger systems like lipid bilayers or proteins. This can provide insight into how the molecule might orient itself within a cell membrane or how it remains bound within the active site of an enzyme. ksu.edu.sa
In Silico Approaches for Molecular Design and Property Prediction
In silico methods leverage computational power to predict the properties and biological activities of molecules, accelerating the design and discovery process.
QSAR and QSPR studies are statistical methods that aim to build models correlating a molecule's structural or physicochemical properties (descriptors) with its biological activity or physical properties. nih.govnih.gov The core assumption is that the structure of a chemical dictates its properties. nih.gov
For a compound like this compound, a QSAR/QSPR study would involve:
Descriptor Calculation: Calculating a large number of molecular descriptors for this compound and related phenolic compounds. These can be 2D descriptors (e.g., molecular weight, topological indices) or 3D descriptors (e.g., molecular shape, surface area). nih.gov
Model Building: Using statistical techniques like multiple linear regression to create a mathematical equation that links a selection of these descriptors to an experimentally measured property (e.g., antioxidant activity, boiling point).
Model Validation: Rigorously testing the model's predictive power to ensure it is robust and reliable.
Such models can then be used to predict the properties of new, unsynthesized derivatives of this compound, guiding the design of compounds with enhanced characteristics.
| Descriptor Type | Example Descriptors for this compound | Predicted Property |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Boiling Point, Density |
| Topological | Connectivity Indices | Partition Coefficient (logP) |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Antioxidant Activity, Reactivity |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. nih.gov
A typical docking study involving this compound would proceed as follows:
Preparation: Obtaining the 3D structures of this compound and the target protein.
Docking Simulation: Using a docking algorithm to sample a vast number of possible binding poses of the ligand within the active site of the receptor.
Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. ksu.edu.samdpi.commdpi.com
This analysis can reveal how this compound might inhibit an enzyme or modulate the function of a receptor at the atomic level.
De Novo Design Methodologies
De novo drug design is a computational strategy focused on generating novel molecular structures with desired pharmacological properties, often from the ground up, within the constraints of a target's binding site. This approach is particularly valuable for exploring new chemical space and developing innovative molecular scaffolds. ethz.ch For a compound like this compound, de novo design methodologies can be employed to generate novel analogs with potentially enhanced biological activity, improved pharmacokinetic profiles, or novel intellectual property claims. These methods can be broadly categorized into structure-based and ligand-based approaches.
Structure-Based De Novo Design
In structure-based de novo design, the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is utilized to guide the generation of new molecules. The process typically involves identifying the active site and then building new molecular structures within it. For this compound, this would involve docking the parent molecule into the target's binding site to identify key interactions. Subsequently, computational algorithms can be used to grow new fragments or link existing ones to create novel structures that complement the binding site's shape and chemical environment.
Common techniques in structure-based de novo design that could be applied to this compound include:
Fragment-Based Growth: This approach involves placing a "seed" fragment, which could be the phenolic core or one of the benzyl groups of this compound, into the binding pocket. New molecular fragments are then computationally added to this seed to grow a larger molecule that fills the active site. technologynetworks.com
Linking of Fragments: Alternatively, multiple fragments that individually bind to different sub-pockets of the active site can be identified. A linker is then designed to connect these fragments, creating a single, coherent molecule.
Lattice-Based Construction: In this method, the binding site is represented as a grid, and atoms or functional groups are placed at the lattice points to build a new molecule.
The generated molecules are then evaluated using scoring functions to estimate their binding affinity and other desirable properties.
Ligand-Based De Novo Design
When the 3D structure of the target is unknown, ligand-based de novo design can be employed. This approach uses the structural information from known active ligands, such as this compound, to generate new molecules with similar properties. The underlying principle is that molecules with similar structures are likely to have similar biological activities.
Key methodologies in ligand-based de novo design include:
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model can be developed based on the structure of this compound and other active analogs. This model then serves as a template to generate new molecules that possess the same key features.
Generative Artificial Intelligence Models: Modern approaches utilize artificial intelligence (AI) and machine learning, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to learn from large databases of known bioactive compounds. technologynetworks.com These models can be trained on a set of phenolic compounds, including this compound, to generate novel, synthetically feasible molecules with predicted biological activity. ethz.chtechnologynetworks.com
Computational Tools and Algorithms
A variety of software and algorithms are available for de novo drug design. These tools often employ evolutionary algorithms, which are inspired by biological evolution, to "evolve" new molecules with desired properties through processes of mutation, crossover, and selection. technologynetworks.com Scoring functions are a critical component of these tools, as they are used to evaluate the "fitness" of the generated molecules. nih.gov These functions can include force fields, empirical scoring functions, and knowledge-based scoring functions.
Hypothetical De Novo Design Results for this compound Analogs
The following table presents a hypothetical set of novel compounds designed in silico based on the this compound scaffold. The data illustrates the kind of output a de novo design study might generate, including predicted binding affinities and other relevant molecular descriptors.
| Compound ID | Molecular Structure (SMILES) | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations | Synthetic Accessibility Score |
| DBP-N001 | c1ccc(cc1)Cc2cc(Cc3ccccc3)cc(c2)O | -8.5 | 0 | 2.1 |
| DBP-N002 | c1ccc(cc1)Cc2cc(Cc3ccccc3)c(c(c2)O)F | -9.2 | 0 | 2.5 |
| DBP-N003 | c1ccc(cc1)Cc2cc(Cc3ccccc3)cc(c2)N | -7.9 | 0 | 2.3 |
| DBP-N004 | c1ccc(cc1)Cc2cc(Cc3ccc(cc3)F)cc(c2)O | -9.5 | 0 | 2.8 |
| DBP-N005 | c1ccc(cc1)Cc2cc(Cc3ccccc3)cc(c2)C(=O)O | -8.8 | 1 | 3.1 |
This data is purely illustrative and does not represent the results of an actual study.
Research Findings from a Hypothetical Study
A computational study employing de novo design methodologies could yield several key findings for the development of novel this compound analogs. For instance, a structure-based approach might reveal that the introduction of a halogen atom, such as fluorine, on one of the benzyl rings could enhance binding affinity due to favorable interactions with a specific residue in the target's active site.
Furthermore, a ligand-based generative model might propose novel heterocyclic scaffolds that maintain the key pharmacophoric features of this compound while offering improved physicochemical properties. The synthetic accessibility scores generated by computational tools would also be crucial in prioritizing which of the newly designed compounds are most promising for actual synthesis and experimental validation. nih.gov
The table below summarizes hypothetical research findings from a de novo design study focused on this compound.
| Finding ID | Description of Finding | Implication for Drug Design |
| H-01 | Introduction of electron-withdrawing groups on the benzyl rings correlates with increased predicted binding affinity. | Future designs should explore a wider range of substituted benzyl groups. |
| H-02 | The phenolic hydroxyl group is essential for a key hydrogen bond interaction in the predicted binding mode. | Modifications to this group are likely to be detrimental to activity. |
| H-03 | Generative models proposed several novel, synthetically accessible core scaffolds that mimic the spatial arrangement of the benzyl groups. | These new scaffolds represent promising avenues for lead optimization and patentable new chemical entities. |
| H-04 | A subset of the designed molecules exhibited improved predicted aqueous solubility compared to the parent compound. | These compounds may have better pharmacokinetic profiles. |
This data is purely illustrative and does not represent the results of an actual study.
In Vitro and Non Clinical Mechanistic Biological Activity of 3,5 Dibenzylphenol Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
Benzylphenol derivatives have been the subject of numerous studies to understand their potential as enzyme inhibitors. Their ability to interact with enzyme active sites or allosteric sites underpins their diverse biological activities.
5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.govscbt.com Its inhibition is a therapeutic strategy for inflammatory conditions. nih.gov While direct studies on 3,5-dibenzylphenol are not prevalent, research on structurally related polyphenols and catechols provides insight into potential mechanisms. These compounds often act as redox-active inhibitors, maintaining the enzyme's active site iron in the ferrous state, which disrupts the catalytic cycle. thieme-connect.de Some flavonoids, which share phenolic structures, have been shown to suppress 5-LO product synthesis. thieme-connect.de For instance, certain catechol derivatives have been identified as potent and selective 5-LO inhibitors, acting at an allosteric site rather than through radical scavenging. nih.gov A study on thiopyrano[2,3,4-cd]indoles demonstrated highly potent 5-LO inhibition with IC50 values in the nanomolar range. ebi.ac.uk These findings suggest that benzylphenols could potentially interact with 5-LO through similar mechanisms, although specific studies on this compound are needed for confirmation.
Table 1: Inhibitory Activity of Selected Compounds against 5-Lipoxygenase
| Compound | Target | IC50 | Source |
| 3,4-dihydroxy-3'-phenoxybiphenyl (6b) | Human 5-LO (cell-free) | 20 nM | nih.gov |
| 2-(3,4-dihydroxyphenyl)benzo[b]thiophene (6d) | Human 5-LO (cell-free) | 20 nM | nih.gov |
| 3,4-dihydroxy-3'-phenoxybiphenyl (6b) | Human 5-LO (cell-based) | 70 nM | nih.gov |
| 2-(3,4-dihydroxyphenyl)benzo[b]thiophene (6d) | Human 5-LO (cell-based) | 60 nM | nih.gov |
| L-699,333 | Human 5-LO (5-HPETE production) | 22 nM | ebi.ac.uk |
| L-699,333 | Human PMN leukocytes (LTB4 biosynthesis) | 7 nM | ebi.ac.uk |
| Zileuton | Stimulated leukocytes | 0.5-1 µM | thieme-connect.de |
This table presents data for compounds structurally related to or illustrative of the types of molecules studied for 5-LO inhibition, as direct data for this compound was not available in the search results.
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. mdpi.com Its inhibition is of interest for treating hyperpigmentation disorders. mdpi.com Phenolic compounds are a well-known class of tyrosinase inhibitors. mdpi.com The inhibitory mechanism can vary, including competitive, non-competitive, uncompetitive, or mixed-type inhibition. mdpi.comnih.gov
Competitive inhibitors often act by chelating the copper ions in the active site of the enzyme, a mechanism observed with compounds like kojic acid. mdpi.com The presence of hydroxyl groups on the phenolic ring is often crucial for this activity. nih.gov For example, deoxyArbutin and its derivatives have been shown to be potent competitive inhibitors of tyrosinase. nih.gov Kinetic studies have revealed that many phenolic compounds, including flavonoids and stilbenes, act as competitive or mixed-type inhibitors of tyrosinase. mdpi.commdpi.commdpi.com Molecular docking studies have further elucidated these interactions, showing how these molecules bind to the active or allosteric sites of the enzyme. mdpi.comnih.govresearchgate.net
The photosynthetic apparatus, particularly Photosystem II (PSII), is a target for many herbicides. researchgate.netunl.edu These compounds can interfere with the photosynthetic electron transport (PET) chain, disrupting the flow of electrons and ultimately leading to plant death. researchgate.netredalyc.org The site of action for many inhibitors is the QB binding site on the D1 protein of PSII. unl.edunih.gov
The structural features of benzylphenols make them potential modulators of a variety of other enzyme systems beyond those already discussed. wiley-vch.de Phenolic compounds in general have been shown to interact with a wide range of proteins, often through hydrophobic interactions and hydrogen bonding. nih.gov The ability of these molecules to mimic natural substrates or bind to allosteric sites allows them to modulate enzyme activity. For example, some phenolic compounds can influence fatty acid metabolism by targeting the enzymes involved. researchgate.net The development of target identification methods, such as computational approaches, is helping to uncover the putative enzymatic targets for novel bioactive compounds. uantwerpen.be
In Vitro Antimicrobial Research and Modes of Action
The antimicrobial properties of phenolic compounds, including benzylphenol derivatives, have been extensively investigated. Their ability to combat both Gram-positive and Gram-negative bacteria stems from various mechanisms of action.
Phenolic compounds exhibit a broad spectrum of antibacterial activity. mdpi.comfrontiersin.org The effectiveness of these compounds is often dependent on their chemical structure, including the number and position of hydroxyl and benzyl (B1604629) groups, which influence their lipophilicity and interaction with bacterial cells. mdpi.comresearchgate.net
Generally, polyphenols can exert their antibacterial effects through several mechanisms:
Interaction with the cell wall: They can interfere with the synthesis of the cell wall or bind directly to peptidoglycan. mdpi.com
Alteration of cytoplasmic membrane: Their amphipathic nature allows them to disrupt the cell membrane, leading to increased permeability and leakage of intracellular components. mdpi.comnih.govresearchgate.net
Inhibition of energy metabolism: They can interfere with key metabolic pathways. mdpi.com
Inhibition of nucleic acid and protein synthesis: Some alkaloids and other phenolic compounds can inhibit DNA replication and protein synthesis. mdpi.commdpi.com
Gram-negative bacteria are often more resistant to antibacterial agents due to their outer membrane, which acts as a barrier. mdpi.commdpi.com However, some phenolic compounds have demonstrated the ability to overcome this barrier. mdpi.com For example, a dibromophenol derivative isolated from a marine sponge showed potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa, Campylobacter jejuni) bacteria, with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range. nih.gov Similarly, various synthetic biphenyl (B1667301) and dibenzofuran (B1670420) derivatives have shown significant activity against antibiotic-resistant strains like MRSA and multidrug-resistant Enterococcus faecalis. nih.gov The presence of electron-withdrawing groups and hydroxyl groups on the biphenyl scaffold appears to be beneficial for antibacterial activity. nih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Phenolic and Heterocyclic Derivatives against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Source |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 | nih.gov |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | 1 | nih.gov |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Campylobacter jejuni | 2 | nih.gov |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | 4 | nih.gov |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | 3.13 | nih.gov |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 | nih.gov |
| Abietane derivative 27 | Escherichia coli | 11.7 | mdpi.com |
| Abietane derivative 27 | Pseudomonas aeruginosa | 11.7 | mdpi.com |
| Abietane derivative 27 | Staphylococcus aureus | 23.4 | mdpi.com |
| Hydantoin derivative 3g | Pseudomonas aeruginosa | 0.25 | nih.gov |
| Hydantoin derivative 3e | Klebsiella pneumoniae | 2 | nih.gov |
| Hydantoin derivative 3h | Klebsiella pneumoniae | 2 | nih.gov |
| Pyrazoline derivative 24 | Enterococcus faecalis | 32 | turkjps.org |
This table provides a selection of MIC values for various phenolic and heterocyclic compounds to illustrate the range of antibacterial activity, as direct and comprehensive data for this compound was not available in the search results.
Antifungal Activity and Cellular Disruption Mechanisms
Recent studies have highlighted the potential of this compound derivatives as effective antifungal agents. For instance, 3,5-di-tert-butylphenol (B75145), a related phenolic compound, has demonstrated significant anti-biofilm activity against various Candida species. Its mechanism of action involves the inhibition and disruption of biofilm formation, as well as a reduction in the viability of biofilm cells. nih.gov Microscopic analyses have confirmed that this compound inflicts damage upon the cell membrane of Candida cells. nih.gov Furthermore, it induces the accumulation of reactive oxygen species (ROS), which plays a crucial role in its anti-biofilm efficacy. nih.gov The combined effect of biofilm inhibition and conventional fungicidal activity underscores the therapeutic potential of such phenolic derivatives. nih.gov
Research into other phenolic compounds has revealed similar mechanisms. For example, 5,8-dihydroxy-1,4-naphthoquinone (B181067) has shown inhibitory activity against several microorganisms, including Candida albicans. nih.gov Its antifungal action is attributed to various mechanisms, most notably membrane damage and disruption of membrane integrity. nih.gov This compound also causes DNA leakage and damage, along with disruption of the respiratory chain in C. albicans. nih.gov
The antifungal activity of various other derivatives has also been explored. For example, a series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones were synthesized and evaluated for their antifungal properties against several pathogenic fungi. nih.gov Similarly, studies on diphenyl diselenide and its synthetic analogues have demonstrated notable antifungal activity against a range of pathogenic fungi, including Candida and Aspergillus species. nih.gov Dihydrocarvone-hybrid derivatives have also been synthesized and shown to possess antifungal activity against Monilinia fructicola. mdpi.com
Microbial Membrane Interactions and Integrity Modulation
A primary mechanism by which this compound derivatives and related phenolic compounds exert their antimicrobial effects is through direct interaction with and disruption of microbial cell membranes. nih.gov This interaction often leads to the destruction of the bacterial cell membrane, resulting in rapid bactericidal effects. nih.gov The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, thereby altering its structure and function. mdpi.com
The interaction with microbial membranes is a key aspect of the antimicrobial activity of many phenolic compounds. frontiersin.org For example, 3,5-di-tert-butylphenol has been shown to damage the cell membrane of Candida cells, as confirmed by propidium (B1200493) iodide uptake assays. nih.gov This damage to the cell membrane is a critical step in its antifungal action. Similarly, the antimicrobial activity of chitosan (B1678972) and its derivatives is based on the electrostatic interaction between the positively charged polymer and the negatively charged microbial cell membrane, leading to membrane disruption. mdpi.com
Studies on other phenolic compounds have further elucidated these membrane-disrupting mechanisms. For instance, 5,8-dihydroxy-1,4-naphthoquinone disrupts the membrane permeability of various microorganisms, including S. aureus and C. albicans, leading to cell death. nih.gov This membrane damage is a primary contributor to its antimicrobial efficacy. nih.gov The ability of these compounds to target and disrupt the microbial membrane makes them promising candidates for the development of new antimicrobial agents, particularly against drug-resistant strains. nih.gov
Influence on Intracellular Metabolic Pathways (DNA, RNA, Protein Synthesis)
For instance, some antimicrobial agents are known to inhibit DNA replication. Berenil, for example, has been shown to inhibit plasmid DNA replication, particularly in plasmids containing poly(dA)poly(dT) sequences. nih.gov This suggests that compounds with a similar affinity for specific DNA sequences could potentially disrupt DNA synthesis in microbial cells.
The synthesis of proteins is another critical target for antimicrobial compounds. Studies on 5,5'-diphenylhydantoin (DPH) investigated its effect on in vitro protein synthesis in rat brain cells. nih.gov Although DPH did not show a demonstrable effect on polypeptide synthesis in this specific study, it highlights that protein synthesis is a recognized target for therapeutic intervention. nih.gov The efficiency of protein synthesis itself can be influenced by the nascent peptide sequence, indicating that compounds interfering with this process could have significant biological effects. nih.gov
Furthermore, the synthesis of nucleoside analogs that can block the growth of viral nucleic acid strands by disrupting viral gene replication has been a successful strategy in antiviral therapy. google.com This approach underscores the potential for developing antimicrobial agents that specifically target DNA or RNA synthesis. While direct evidence for this compound derivatives inhibiting these specific pathways is still emerging, the known mechanisms of other phenolic compounds suggest this as a plausible area for their biological activity.
Antioxidant Activity and Radical Scavenging Mechanisms
Phenolic compounds, including derivatives of this compound, are well-recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. plos.orgscirp.org The fundamental mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. sapub.org This process is influenced by the O-H bond dissociation enthalpy (BDE), with a lower BDE facilitating a higher rate of hydrogen atom transfer and thus greater antioxidant activity. sapub.org
The antioxidant activity of phenolic compounds can proceed through several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov The predominant mechanism is often dependent on the specific structure of the compound and the surrounding environment. plos.org For instance, in nonpolar media, the HAT mechanism is generally favored, while the SPLET mechanism is more prevalent in polar, aqueous environments. plos.org
The structural features of phenolic derivatives significantly impact their antioxidant capacity. The presence of electron-donating groups on the aromatic ring can decrease the BDE of the O-H bond, thereby enhancing antioxidant activity. sapub.org Conversely, electron-withdrawing groups tend to increase the BDE, which can reduce the radical scavenging potential. sapub.org The ability to chelate metal ions that can catalyze the formation of reactive oxygen species is another mechanism by which some phenolic compounds exert their antioxidant effects. scirp.org
Modulation of Cellular Pathways and Biological Targets (Non-Clinical Investigations)
In non-clinical settings, this compound derivatives and related compounds have been shown to modulate various cellular pathways and interact with specific biological targets, leading to a range of biological activities. A significant aspect of their mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential enzymes, which ultimately leads to cell death.
For instance, some phenolic compounds are known to induce the accumulation of reactive oxygen species (ROS) in fungal cells, which contributes significantly to their anti-biofilm and fungicidal activities. nih.gov The resulting oxidative stress can damage cellular components and disrupt normal cellular function.
Furthermore, certain derivatives have been investigated for their potential to inhibit specific enzymes. For example, some flavonoids have been shown to inhibit the FabZ enzyme in bacteria, which is involved in fatty acid synthesis. mdpi.com The inhibition of such crucial enzymes disrupts essential metabolic pathways, leading to a bactericidal effect. mdpi.com
In the context of cancer research, some dibenzylphenol derivatives have been found to induce apoptosis in cancer cells. This suggests an interaction with cellular pathways that regulate cell death. The ability of these compounds to modulate such fundamental cellular processes highlights their potential as therapeutic agents for various diseases.
Structure-Activity Relationship (SAR) Studies for Bioactive Dibenzylphenol Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity and for guiding the design of more potent and selective compounds. uc.ptmdpi.com These studies have revealed that modifications to the phenolic ring and the benzyl groups can have a significant impact on the antifungal, antioxidant, and other biological properties of these molecules.
For example, in the context of antifungal activity, the lipophilicity and the electronic properties of the substituents on the phenyl ring have been shown to be important. nih.gov Increased lipophilicity can enhance the ability of the compound to penetrate microbial cell membranes, while the electron-accepting ability of substituents can also contribute to higher antifungal activity. nih.gov
SAR studies on antioxidant activity have demonstrated that the number and position of hydroxyl groups on the phenolic ring are critical. nih.gov The presence of multiple hydroxyl groups, particularly in an ortho- or para-position to each other, often leads to enhanced radical scavenging activity. plos.org The nature of other substituents on the ring also plays a significant role, with electron-donating groups generally increasing antioxidant potency. sapub.org
In the development of anticancer agents, SAR studies of related heterocyclic compounds have shown that specific substitutions can enhance cytotoxicity against cancer cells. mdpi.comnih.gov For instance, the introduction of certain functional groups can improve the compound's ability to inhibit specific enzymes or to induce apoptosis. nih.gov
Influence of Substituent Effects on Biological Activity Profiles
Antifungal and Antibacterial Activity:
The introduction of different functional groups can significantly alter the antimicrobial spectrum and potency. For example, in a series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones, it was found that increasing the electron-accepting ability of substituents on the phenyl ring, along with increasing lipophilicity, led to higher in vitro antifungal activity. nih.gov Similarly, for diphenyl diselenide analogues, the introduction of certain functional groups decreased antifungal activity, establishing a clear SAR. nih.gov
| Compound/Derivative | Substituent Effect | Impact on Antifungal Activity |
| 3-phenyl-2H-benzoxazine-2,4(3H)-diones | Increased electron-accepting ability and lipophilicity | Higher activity |
| Diphenyl diselenide analogues | Introduction of various functional groups | Decreased activity |
Antioxidant Activity:
The antioxidant capacity of phenolic compounds is highly sensitive to substituent effects. Electron-donating groups, such as amino (-NH2) and methoxy (B1213986) (-OCH3) groups, can significantly decrease the O-H bond dissociation enthalpy (BDE), thereby enhancing the radical scavenging activity. sapub.org Conversely, strong electron-withdrawing groups like nitro (-NO2) and trifluoromethyl (-CF3) increase the BDE, which can diminish antioxidant potential. sapub.org
| Substituent Type | Effect on O-H BDE | Impact on Antioxidant Activity |
| Strong electron-donating (e.g., -NH2) | Decrease | Increase |
| Strong electron-withdrawing (e.g., -NO2) | Increase | Decrease |
Modulation of Cellular Targets:
Substituent modifications can also influence the interaction of these derivatives with specific cellular targets. For example, in the development of inhibitors for the USP1/UAF1 deubiquitinase complex, the introduction of different substituents on a pyrimidine (B1678525) scaffold led to compounds with varying inhibitory potencies. nih.gov This highlights the importance of fine-tuning the chemical structure to achieve selective and potent inhibition of a biological target. The variation of substituents on different positions of a core scaffold allows for the modulation of biological activities, as seen in studies of xanthine (B1682287) derivatives as multi-target drugs. frontiersin.org
Stereochemical Considerations in Biological Interactions
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its interaction with biological systems. solubilityofthings.comnih.gov This principle is fundamental in pharmacology and toxicology, as different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit markedly different biological activities, potencies, and metabolic fates. nih.govmichberk.comnih.gov
For a molecule like this compound, the introduction of chiral centers, for instance, through substitution on the benzyl groups or the phenol (B47542) ring, would result in stereoisomers. The biological evaluation of such individual stereoisomers is a standard practice in drug discovery to identify the most active and least toxic form, known as the eutomer. nih.gov The differential activity between stereoisomers arises from the specific three-dimensional interactions with chiral biological targets such as enzymes and receptors. nih.gov An inactive or less active stereoisomer is referred to as the distomer. nih.gov
The synthesis of single enantiomers or diastereomers can be achieved through various methods, including asymmetric synthesis, chiral pool synthesis, and chiral resolution techniques like enzymatic resolution or chromatography. The characterization and separation of stereoisomers are often accomplished using techniques like chiral High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com
While these principles of stereochemistry are well-established and broadly applicable, specific studies detailing the stereochemical considerations and their impact on the biological interactions of this compound derivatives are not available in the reviewed scientific literature. Therefore, no specific data tables or detailed research findings on the differential activities of stereoisomers of this compound can be presented at this time.
Applications of 3,5 Dibenzylphenol and Its Derivatives in Materials Science and Polymer Chemistry
Utilization as Monomers and Cross-linking Agents in Polymer Synthesis
The unique structural characteristics of 3,5-dibenzylphenol, featuring a reactive hydroxyl group and bulky benzyl (B1604629) substituents, make it and its derivatives valuable building blocks in polymer synthesis. These compounds can be employed as monomers, contributing to the formation of the main polymer chain, or as cross-linking agents, creating networks between polymer chains to enhance material properties.
The synthesis of polymers often involves controlled reaction sequences to achieve desired structures and properties. For instance, the general principles of polymer synthesis highlight the importance of controlling monomer sequences to create functional materials, a concept that is fundamental to the use of specialized monomers like this compound. rsc.org The process of polymerization can be carried out using various techniques, and the choice of method significantly impacts the final polymer's characteristics. hu-berlin.de
As cross-linking agents, derivatives of this compound can introduce rigidity and thermal stability to polymers. Cross-linking is a critical process for creating thermosetting resins, where a liquid resin is converted into a solid, infusible network. mdpi.com Aldehyde compounds, for example, are widely used as cross-linking agents for thermosetting resins like phenol-formaldehyde resins. google.com The functional groups on the cross-linking agent, such as aldehyde or hydroxyl groups, react with the polymer chains to form covalent bonds. mdpi.comnih.gov The effectiveness of the cross-linking reaction is crucial for achieving the desired mechanical and chemical resistance in the final product. mdpi.com The choice of cross-linking agent can significantly influence properties like adhesion, durability, and chemical resistance of the resulting material. mdpi.com
The table below summarizes different types of cross-linking agents and their reactive functional groups, providing a context for how this compound derivatives could be functionalized for such applications.
| Cross-linking Agent Type | Reactive Functional Groups | Resulting Bond |
| Imidoesters | Primary Amines | Amidine |
| Carbodiimides | Carboxylates, Primary Amines | Amide |
| Aldehydes | Amines, Hydroxyls | Schiff Base, Acetal |
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.orgthno.org This field is central to understanding biological processes and designing new materials with specific functions. wikipedia.orgnobelprize.org
Self-Assembled Systems and Nanostructure Formation
Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. nih.gov This process is fundamental in biology, leading to the formation of complex structures like cell membranes and proteins. mdpi.com In materials science, self-assembly is a powerful strategy for creating nanostructures with dimensions between 1 and 100 nanometers. nih.gov
Derivatives of this compound, with their potential for directional hydrogen bonding and aromatic interactions, can be designed to self-assemble into various nanostructures, such as nanofibers, nanotubes, and vesicles. The formation of these structures is often driven by a combination of intermolecular forces. For example, the self-assembly of chiral benzene-1,3,5-tricarboxamides leads to the formation of triple helical nanofibers. rsc.org The specific architecture of the resulting nanostructure is highly dependent on the molecular design of the building blocks. nih.gov
The process of self-assembly can be influenced by external factors like temperature and solvent. For instance, temperature changes can induce phase transformations in the two-dimensional self-assembly of certain molecules on surfaces. mpg.de The resulting self-assembled materials have potential applications in areas like drug delivery and tissue engineering. mdpi.comfrontiersin.org
Molecular Recognition Phenomena
Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. wikipedia.orgmdpi.com This principle is the basis of many biological processes, including enzyme-substrate interactions. nobelprize.orgmdpi.com In synthetic systems, host-guest chemistry allows for the design of molecules that can selectively bind to other molecules or ions. wikipedia.orgnobelprize.org
The cavity-like structures that can be formed by the supramolecular assembly of this compound derivatives make them potential hosts for various guest molecules. The binding in these host-guest complexes is governed by non-covalent interactions. wikipedia.org The selectivity of this binding is determined by the shape, size, and chemical complementarity between the host and the guest. mdpi.com
The study of molecular recognition often involves analyzing the forces that drive the association between host and guest, which can include van der Waals forces, hydrogen bonds, and electrostatic interactions. kuleuven.benih.gov Understanding these interactions is crucial for designing synthetic receptors with high affinity and selectivity for specific targets. nih.govrsc.org
Role in Functional Materials Development
The incorporation of this compound and its derivatives into functional materials can impart specific properties, leading to applications in electronics, optics, and advanced composites.
Conjugated Polymers and Optoelectronic Applications
Conjugated polymers are organic polymers that possess a backbone of alternating single and double bonds, resulting in delocalized π-electrons. This electronic structure gives them unique optical and electronic properties, making them suitable for applications in devices like organic light-emitting diodes (OLEDs), solar cells, and sensors. raco.catrsc.org
By incorporating this compound derivatives into the structure of conjugated polymers, it is possible to tune their properties. The bulky benzyl groups can influence the polymer's solubility, morphology, and packing in the solid state, which in turn affects its electronic properties and device performance. nih.govrsc.org The synthesis of such polymers can be achieved through various chemical or electrochemical methods. raco.cat The fundamental properties of these copolymers are highly sensitive to their composition and the design of their repeating units, which govern their assembly and organization. rsc.org
The design of new π-conjugated polymers often focuses on achieving high backbone order and good solubility to ensure efficient processing and performance in optoelectronic devices. nih.gov Subtle modifications to the side chains of conjugated polymers can significantly impact their electrochromic properties, such as color-switching speed and contrast. nih.gov
Design of Advanced Composite Materials
Advanced composite materials are formed by combining two or more distinct materials to create a new material with superior properties compared to the individual components. researchgate.netidu.ac.id Typically, they consist of a reinforcement phase (like fibers) embedded in a matrix phase (like a polymer resin). researchgate.net These materials are known for being lightweight yet strong and are widely used in the aerospace, automotive, and other high-performance industries. idu.ac.idmdpi.com
This compound and its derivatives can be used in the formulation of the matrix resin in advanced composites. As part of a thermosetting resin, such as an epoxy or phenolic resin, they can contribute to the thermal stability, chemical resistance, and mechanical strength of the final composite material. toraytac.com The properties of the composite are not only determined by the individual components but also by the interface between them. researchgate.net
The manufacturing of advanced composites involves various processes to combine the reinforcement and matrix, followed by a curing process to solidify the material. researchgate.nettoraytac.com The selection of raw materials and the processing techniques are critical for achieving the desired performance characteristics of the composite part. wupperinst.org
The table below lists some common reinforcement fibers used in advanced composites.
| Reinforcement Fiber | Key Properties |
| Carbon Fiber | High stiffness and strength |
| Glass Fiber | Good strength, lower cost |
| Aramid Fiber | High impact resistance, toughness |
Emerging Research Directions and Future Perspectives in 3,5 Dibenzylphenol Chemistry
Integration of Artificial Intelligence for Accelerated Molecular Discovery
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the discovery and design of new molecules. rsc.org For 3,5-Dibenzylphenol, AI and machine learning (ML) offer powerful tools to predict properties, design novel derivatives with enhanced functionalities, and accelerate the discovery of new applications.
A key application of AI is in de novo drug design. nih.gov Starting with the this compound scaffold, generative models can design novel derivatives with optimized properties for a specific biological target. nih.govfnasjournals.com These models, combined with molecular docking and dynamics simulations, can predict the binding affinity of the designed molecules to proteins, offering a pathway to new pharmaceuticals. nih.govexplorationpub.com For example, a study on other phenol (B47542) derivatives used AI to generate 557 promising "hits" from an initial structure, demonstrating the immense potential of this approach. nih.gov
Table 1: Application of AI/ML in Phenolic Compound Research
| AI/ML Application | Description | Potential Impact on this compound | Key Algorithms |
|---|---|---|---|
| Property Prediction (QSAR) | Models that relate molecular structure to physical, chemical, or biological properties. ijsmr.in | Rapidly screen virtual libraries of this compound derivatives for desired traits like antioxidant potential or receptor binding. nih.gov | Artificial Neural Networks (ANN), Support Vector Machines (SVM), Random Forest. ijsmr.inchinesechemsoc.org |
| ***De Novo* Design** | Generative algorithms create novel molecular structures with optimized properties. nih.gov | Design new this compound-based molecules tailored for specific applications, such as enzyme inhibitors or advanced material precursors. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). acs.org |
| Reaction Optimization | AI algorithms predict optimal reaction conditions (temperature, catalyst, solvent) to maximize yield and minimize byproducts. rsc.org | Accelerate the development of efficient and sustainable synthetic routes to this compound and its derivatives. | Bayesian Optimization, Reinforcement Learning. rsc.org |
| Catalyst Design | ML models identify or design catalysts with high activity and selectivity for specific transformations. researchgate.netchinesechemsoc.org | Discover novel catalysts for the selective synthesis or functionalization of the this compound core structure. | XGBoost, Deep Learning. researchgate.netchinesechemsoc.org |
Development of Novel Catalytic Transformations and Process Intensification
Modern chemical synthesis is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and energy efficiency. rjpbcs.comacs.orgtcd.ie The application of these principles to the synthesis of this compound and its derivatives involves developing novel catalytic methods and embracing process intensification.
Catalytic reagents are superior to stoichiometric ones as they minimize waste. acs.org Future research will likely focus on replacing traditional Friedel-Crafts alkylation catalysts, which can be difficult to handle and dispose of, with more sustainable alternatives. This includes solid acid catalysts or novel organocatalysts that offer high selectivity and can be easily recycled. researchgate.net For instance, the hydroxylation of phenols, a key reaction for creating more complex polyphenolic structures, is being improved through novel catalytic systems that use environmentally benign oxidants like hydrogen peroxide. csic.es
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. frontiersin.org For phenolic compounds, continuous flow reactors and microwave-assisted organic synthesis (MAOS) are key enabling technologies. frontiersin.orgunito.it Flow chemistry offers superior heat and mass transfer compared to traditional batch reactors, leading to better control, higher yields, and improved safety. unito.it Shieh and associates demonstrated a 1,900-fold rate enhancement for the methylation of a congested phenol using microwave irradiation in a flow system. frontiersin.org Applying such technologies to the benzylation of phenol to produce this compound could dramatically improve process efficiency.
Table 2: Green Chemistry Approaches for Phenol Synthesis
| Principle | Traditional Method | Greener Alternative | Benefit for this compound Synthesis |
|---|---|---|---|
| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃) for alkylation. mdpi.com | Reusable solid acid catalysts, organocatalysts. researchgate.net | Reduced waste, easier catalyst separation and recycling. |
| Safer Solvents | Use of hazardous or chlorinated solvents. | Water, supercritical fluids, or solvent-free conditions. csic.es | Reduced environmental impact and improved process safety. |
| Energy Efficiency | Conventional heating in batch reactors. | Microwave-assisted synthesis, continuous flow reactors. frontiersin.orgunito.it | Faster reaction times, lower energy consumption, better process control. acs.org |
| Renewable Feedstocks | Petroleum-derived phenol and benzyl (B1604629) chloride. | Biomass-derived feedstocks (e.g., lignin). numberanalytics.comcas.cn | Reduced reliance on fossil fuels, lower carbon footprint. |
Furthermore, the development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, represents a frontier in green synthesis. epa.gov This approach, already used to produce complex molecules, could be adapted for the synthesis of functionalized dibenzylphenols.
Bio-inspired Synthetic Strategies for Complex Dibenzylphenol Structures
Nature provides a vast blueprint for the design of complex and biologically active molecules. Bio-inspired synthesis seeks to mimic nature's strategies, often employing enzymes as catalysts to achieve remarkable selectivity and efficiency under mild conditions. researchgate.net This approach is particularly promising for creating complex derivatives of this compound that would be challenging to produce using conventional methods.
Enzymatic catalysis offers significant advantages, including high regio- and chemoselectivity, mild reaction conditions (aqueous environment, neutral pH), and reduced use of toxic chemicals and protecting groups. acs.orgresearchgate.net Oxidoreductase enzymes like laccases and peroxidases have been used to polymerize phenols into polyphenols with mixed phenylene and oxyphenylene units. researchgate.net This same enzymatic machinery could be harnessed to create novel oligomers or polymers from a this compound monomer.
Another powerful enzymatic tool is glycosylation, the attachment of sugar moieties to a molecule. researchgate.net Glycosyltransferases can selectively add sugar groups to phenolic compounds, a process that often enhances water solubility and stability. researchgate.netnih.gov Applying this to this compound could generate new glycosides with altered pharmacokinetic profiles, potentially improving their utility as therapeutic agents. Lipases can also be used for the enzymatic synthesis of lipophilic esters of phenolic compounds, which may have improved membrane penetration. acs.orgmdpi.com
The total synthesis of naturally occurring brominated dibenzyl phenols and other complex phenolic natural products provides a roadmap for creating structural diversity. mdpi.comresearchgate.netnih.gov These strategies, often involving multiple steps including selective bromination and Friedel-Crafts reactions, can inspire the synthesis of a wide array of novel this compound analogues with unique substitution patterns and, consequently, unique biological activities. mdpi.comnih.gov
Exploration of Advanced Functional Materials from Phenolic Scaffolds
The rigid structure and reactive hydroxyl group of the phenolic ring make it an excellent building block for advanced functional materials. free.fr The this compound scaffold, with its two benzyl groups, offers unique steric and electronic properties that can be exploited in polymer science and material design. scribd.comuclouvain.bereddit.com
One of the most established applications of phenols is in the production of phenolic resins (novolacs and resoles) by reaction with formaldehyde. free.fr These resins are known for their high thermal stability, chemical resistance, and flame retardancy. cas.cndic-global.com this compound could be used as a specialty monomer to create high-performance resins. The bulky benzyl groups would likely influence the cross-linking density and final properties of the cured material, potentially leading to resins with enhanced thermal stability or specific mechanical properties. There is a strong industrial push to replace fossil-based components like bisphenol A (BPA) with renewable alternatives such as lignin (B12514952) in resin formulations. sci-hub.sestoraenso.com
A more recent and exciting development is the creation of metal-phenolic networks (MPNs). researchgate.netacs.org These materials are formed through the self-assembly of phenolic compounds and metal ions into coordinated structures. acs.org MPNs have been explored for applications in drug delivery, coatings, and regenerative medicine. researchgate.net The this compound scaffold could be used to create novel MPNs with tailored properties, where the choice of metal ion and the structure of the phenolic ligand dictate the final architecture and function of the material.
Furthermore, phenolic compounds are used to modify and cross-link biopolymers like chitosan (B1678972) and collagen to create scaffolds for tissue engineering. bohrium.commdpi.comnih.gov These phenolic-modified scaffolds often exhibit improved mechanical properties and antioxidant activity. bohrium.com Incorporating this compound into such biomaterials could impart specific properties derived from its unique structure. The field of polymer science is also exploring radical polymerization to create novel materials, including conductive polymers, which represents another potential avenue for utilizing phenolic precursors. beilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
